molecular formula C9H14N2O2 B14886509 8-Cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one

8-Cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one

Cat. No.: B14886509
M. Wt: 182.22 g/mol
InChI Key: OKPNYRIFKJMOHE-UHFFFAOYSA-N
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Description

8-Cyclopropyl-5-oxa-2,8-diazaspiro[35]nonan-9-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 8-Cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the preparation might involve the use of cyclopropylamine and an appropriate oxo compound, followed by cyclization under acidic or basic conditions to form the spirocyclic structure. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

8-Cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and other nucleophilic species.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the spirocyclic structure and formation of simpler products.

Scientific Research Applications

8-Cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: Researchers investigate its interactions with enzymes and other biological molecules to understand its potential as a biochemical tool or therapeutic agent.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 8-Cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

8-Cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one can be compared with other spirocyclic compounds, such as:

    5-Oxa-2,8-diazaspiro[3.5]nonan-7-one: This compound shares a similar core structure but differs in the position and nature of substituents.

    8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one:

    2-Oxa-5,8-diazaspiro[3.5]nonan-7-one: This compound has a different arrangement of atoms within the spirocyclic framework, leading to distinct chemical properties.

The uniqueness of this compound lies in its specific cyclopropyl and oxa-diazaspiro structure, which imparts unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

8-cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one

InChI

InChI=1S/C9H14N2O2/c12-8-9(5-10-6-9)13-4-3-11(8)7-1-2-7/h7,10H,1-6H2

InChI Key

OKPNYRIFKJMOHE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCOC3(C2=O)CNC3

Origin of Product

United States

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